But-2-yne;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the reaction of acetylide ions with alkyl halides, which is a common method for extending carbon chains .
Industrial Production Methods: Industrial production of but-2-yne typically involves the catalytic hydrogenation of but-2-yne-1,4-diones using palladium catalysts . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones.
Reduction: It can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: It reacts with halogens to form halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or nickel catalysts are used for hydrogenation.
Substitution: Halogenation reactions typically use chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated butynes.
Scientific Research Applications
But-2-yne;hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: It serves as a precursor in the synthesis of various biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-2-yne;hydrochloride involves its ability to undergo addition reactions. For example, in acid-catalyzed hydration, the alkyne is protonated to form a carbocation, which then reacts with water to form an enol. This enol tautomerizes to form a ketone . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
But-2-yne;hydrochloride can be compared with other similar compounds such as:
1-Butyne: A position isomer with different reactivity.
Propyne: A simpler alkyne with similar chemical properties.
Hexafluoro-2-butyne: A fluorinated derivative with unique reactivity.
These compounds share similar structural features but differ in their chemical behavior and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
114945-54-9 |
---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChI Key |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC.Cl |
Origin of Product |
United States |
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